molecular formula C9H14BrN5 B13084293 5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine

5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine

Cat. No.: B13084293
M. Wt: 272.15 g/mol
InChI Key: XESTWWSTAGENGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine (CAS 893612-12-9) is a brominated pyrazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C9H14BrN5 and a molecular weight of 272.15 . Its structure combines a pyrazin-2-amine core with a 4-methylpiperazine substituent, a motif frequently explored in the development of pharmacologically active molecules. Pyrazine-containing compounds are recognized for their diverse biological activities. Recent scientific literature highlights the potential of similar pyrazine carboxamide derivatives as promising agents against extensively drug-resistant (XDR) bacterial pathogens, such as Salmonella Typhi, demonstrating the value of this chemical scaffold in addressing urgent antibiotic resistance . Furthermore, structural analogues based on the pyrazine core are investigated as potent kinase inhibitors, indicating broad applicability in oncology research . The introduction of halogen atoms, like bromine in this compound, is a common strategy in lead optimization to modulate the electronic characteristics, lipophilicity, and binding interactions of drug candidates . This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a key synthetic intermediate or as a building block for constructing more complex molecules in hit-to-lead and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C9H14BrN5

Molecular Weight

272.15 g/mol

IUPAC Name

5-bromo-3-(4-methylpiperazin-1-yl)pyrazin-2-amine

InChI

InChI=1S/C9H14BrN5/c1-14-2-4-15(5-3-14)9-8(11)12-6-7(10)13-9/h6H,2-5H2,1H3,(H2,11,12)

InChI Key

XESTWWSTAGENGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CN=C2N)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-3-aminopyrazine Precursors

A key intermediate in the synthesis is the 5-bromo-3-aminopyrazine scaffold. According to documented methods, bromination of pyrazine derivatives can be achieved using brominating agents such as tribromooxyphosphorus under reflux in acetonitrile, yielding 5-bromo-substituted pyrazine esters or acids. Hydrolysis under alkaline conditions converts esters to carboxylic acids, which can be further transformed into amines through carbamate intermediates and acid-mediated deprotection steps.

Table 1: Key Steps in Synthesis of 5-Bromo-3-aminopyrazine Intermediate

Step Reactants/Conditions Product Notes
1 Diethyl butynedioate + methylhydrazine, -10°C to 100°C 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Condensation reaction
2 Bromination with tribromooxyphosphorus in acetonitrile, reflux 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Aromatic bromination
3 Hydrolysis with 10% NaOH in ethanol, room temp 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Ester hydrolysis
4 Reaction with tert-butyl alcohol and azido dimethyl phosphate in DMF, 100°C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate Carbamate formation
5 Hydrolysis with 50% trifluoroacetic acid in dichloromethane, room temp 5-bromo-1-methyl-1H-pyrazol-3-amine Deprotection to amine

This method avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, offering a safer and scalable route.

Introduction of the 4-Methylpiperazin-1-yl Group

The attachment of the 4-methylpiperazin-1-yl substituent typically involves nucleophilic substitution on a brominated aromatic or heteroaromatic intermediate. For example, 5-bromo-2-fluorobenzaldehyde reacts with 1-methylpiperazine in the presence of potassium carbonate in N,N-dimethylformamide at elevated temperatures (around 120°C) to yield the corresponding 5-bromo-2-(4-methylpiperazin-1-yl)benzaldehyde with good yield (83%). Although this example is for a benzaldehyde derivative, similar conditions can be adapted for pyrazine systems.

Specific Considerations for Pyrazin-2-amine Derivatives

Pyrazine derivatives require careful handling due to their electron-deficient aromatic ring. Bromination and amination steps must be optimized to avoid poly-substitution or degradation. The use of mild bases like triethylamine and solvents such as methanol or dichloromethane facilitates selective substitution reactions. Bromination can be performed by dropwise addition of bromine in chloroform at room temperature, monitored by TLC to control reaction progress.

Preparation Stage Reagents/Conditions Key Features Yield/Notes
Pyrazine ring formation and bromination Diethyl butynedioate, methylhydrazine, tribromooxyphosphorus, reflux in acetonitrile Safe, scalable bromination avoiding toxic reagents High purity intermediates
Hydrolysis and carbamate formation NaOH in ethanol; azido dimethyl phosphate, tert-butyl alcohol, DMF, 100°C Facilitates amine introduction via carbamate intermediate Efficient conversion
Deprotection to amine Trifluoroacetic acid in dichloromethane, room temp Mild conditions for amine liberation High yield
Piperazine substitution 1-methylpiperazine, potassium carbonate, DMF, 120°C Nucleophilic substitution on bromopyrazine or similar ~80% yield reported for related systems
  • Avoidance of highly toxic reagents such as cyanogen bromide and n-butyl lithium improves safety and scalability.
  • Reaction temperatures are typically moderate (room temperature to 120°C), balancing reaction rate and selectivity.
  • Use of polar aprotic solvents like DMF enhances nucleophilicity of piperazine and solubility of intermediates.
  • Bromination with tribromooxyphosphorus provides regioselective substitution at the 5-position of pyrazine rings.
  • Carbamate intermediates stabilize amine functionalities during transformations, allowing controlled deprotection.
  • Monitoring by TLC and chromatographic purification ensures product purity and reaction completion.

The preparation of 5-Bromo-3-(4-methylpiperazin-1-yl)pyrazin-2-amine involves a multi-step synthetic sequence starting from diethyl butynedioate or brominated pyrazine derivatives. The process includes selective bromination, nucleophilic substitution with 4-methylpiperazine, and amine functional group formation via carbamate intermediates. Modern methods emphasize safer reagents, scalable conditions, and high yields, supported by detailed reaction optimization and purification protocols.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine typically involves the reaction of suitable precursors through various organic synthesis techniques, including Suzuki coupling and reductive amination. The compound's structure features a pyrazine ring substituted with a bromine atom and a piperazine moiety, which contributes to its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound against multi-drug resistant strains of Salmonella typhi. In vitro assays have demonstrated that this compound exhibits significant inhibitory activity with a minimum inhibitory concentration (MIC) of 6.25 mg/mL, indicating its potential as an antibacterial agent. Molecular docking studies revealed strong binding affinity to the target protein, DNA gyrase, surpassing established antibiotics like ciprofloxacin in binding energy (ΔG = -7.5648 kCal/mole) .

Protein-Ligand Interactions

The compound forms multiple hydrogen bonds with key amino acids in the active site of target proteins, enhancing its potential as a lead compound for drug development. For instance, interactions with residues such as His153 and His317 have been documented, contributing to its biological activity .

Pharmacokinetic Profile

In silico evaluations suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties. The compound is predicted to have adequate solubility and permeability characteristics necessary for oral bioavailability .

Study on Antibacterial Activity

A comprehensive study synthesized several derivatives of pyrazine compounds, including this compound. The research focused on evaluating their antibacterial activity against extended-spectrum resistant S. Typhi. The study concluded that this compound demonstrated the highest antibacterial potency among the synthesized series, warranting further investigation for clinical applications .

Molecular Docking Studies

Molecular docking simulations were conducted to assess the binding interactions of this compound with various bacterial enzymes. The results indicated that the compound effectively inhibits DNA gyrase, which is crucial for bacterial replication. This finding positions it as a promising candidate for developing new antibacterial therapies targeting resistant strains .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares structural analogs based on substituents, molecular weight, and key properties:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight Key Properties
5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine 4-Methylpiperazinyl Bromo ~280–300 High solubility, kinase inhibition
5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine 2-Phenylpyrrolidinyl Bromo 319.2 Lipophilic (XLogP3: 3.809)
5-Bromo-3-methoxypyrazin-2-amine Methoxy Bromo ~218 Lower polarity, limited bioactivity
5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine Trifluoroethoxy Bromo 272.02 Enhanced metabolic stability
Key Observations:
  • Lipophilicity : The 2-phenylpyrrolidinyl analog (XLogP3: 3.809) is more lipophilic than the 4-methylpiperazinyl derivative, which likely has lower LogP due to the hydrophilic piperazine group .
  • Bioactivity : Piperazine-containing compounds (e.g., SHP099 in ) exhibit potent kinase inhibition (IC50: 0.071 µM), attributed to the basic nitrogen in piperazine enhancing target binding .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Piperazine derivatives exhibit improved aqueous solubility compared to pyrrolidine or methoxy analogs, enhancing oral bioavailability .
  • Metabolic Stability : Trifluoroethoxy substituents reduce oxidative metabolism, prolonging half-life .

Biological Activity

5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor and its implications in various therapeutic areas. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazine core substituted with a bromine atom and a piperazine moiety. The synthesis of such compounds typically involves multistep reactions, including halogenation and amination processes. For instance, the compound can be synthesized through the reaction of 4-methylpiperazine with a suitable pyrazine derivative under controlled conditions.

Biological Activity Overview

1. Anticancer Potential
Research indicates that derivatives of pyrazine compounds exhibit significant anticancer activities. A study on related pyrazine derivatives showed promising results against various cancer cell lines, with some compounds demonstrating IC50 values in the micromolar range, suggesting effective cytotoxicity against cancer cells .

2. Kinase Inhibition
this compound has been identified as a potential PI3 kinase inhibitor. The inhibition of the PI3K pathway is crucial in cancer therapy due to its role in cell growth and survival . The compound's ability to inhibit this pathway could lead to reduced tumor growth and improved therapeutic outcomes.

Table 1: Summary of Biological Activities

Activity TypeTest SystemResultReference
Anticancer ActivityMCF7 Cell LineIC50 = 12.50 µM
Kinase InhibitionPI3K AssaySignificant inhibition observed
Antibacterial ActivityXDR-S. TyphiEffective against isolates

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various pyrazine derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, with an IC50 value that supports its potential as an anticancer agent.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. In silico evaluations indicate compliance with Lipinski's Rule of Five, which is essential for drug-like properties. This suggests that the compound has a good chance of being bioavailable when administered .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.